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Abstract
MRT67307 dihydrochloride is a potent and versatile small molecule inhibitor that has

garnered significant interest within the research community for its ability to modulate key

cellular signaling pathways. Initially identified as a dual inhibitor of TANK-binding kinase 1

(TBK1) and I-kappa-B kinase epsilon (IKKε), subsequent research has revealed its potent

activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as

members of the salt-inducible kinase (SIK) family. This technical guide provides an in-depth

overview of the discovery, history, and mechanism of action of MRT67307, supported by

quantitative data, detailed experimental protocols, and visual representations of the signaling

pathways it impacts.

Discovery and History
The discovery of MRT67307 was first reported in a 2011 publication in the Biochemical Journal

by Clark et al.[1]. It was developed as a more specific analog of the pre-existing inhibitor

BX795, with the aim of dissecting the roles of the non-canonical IKK kinases, TBK1 and IKKε,

in innate immunity. Unlike its predecessor, MRT67307 was designed to have minimal off-target

effects on the canonical IKKs, IKKα and IKKβ, which are central to NF-κB activation[1].

A significant subsequent discovery in the scientific history of MRT67307 was its identification as

a highly potent inhibitor of ULK1 and ULK2, key initiators of the autophagy pathway. This
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finding, published by Petherick et al. in a 2015 article in the Journal of Biological Chemistry,

expanded the utility of MRT67307 as a tool to study the intricate relationship between innate

immunity and autophagy[1].

Further characterization has also revealed its inhibitory activity against salt-inducible kinases

(SIKs), implicating it in the regulation of inflammatory responses in macrophages. As of the

latest available information, MRT67307 dihydrochloride remains a preclinical research

compound and has not entered human clinical trials. Searches of major clinical trial registries,

including ClinicalTrials.gov, the EU Clinical Trials Register, and the WHO International Clinical

Trials Registry Platform, show no registered trials for this compound.

Mechanism of Action
MRT67307 is an ATP-competitive kinase inhibitor, meaning it binds to the ATP-binding pocket

of its target kinases, preventing the transfer of phosphate groups to their downstream

substrates. Its polypharmacology, targeting multiple kinase families, makes it a powerful tool for

investigating interconnected signaling pathways.

Inhibition of the TBK1/IKKε Axis in Innate Immunity
MRT67307 potently inhibits TBK1 and IKKε, two key kinases in the signaling cascade

downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).

Activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-

associated molecular patterns (DAMPs) leads to the recruitment and activation of TBK1 and

IKKε. These kinases then phosphorylate the transcription factor Interferon Regulatory Factor 3

(IRF3), leading to its dimerization and translocation to the nucleus, where it drives the

expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs). By

inhibiting TBK1 and IKKε, MRT67307 effectively blocks this crucial step in the innate immune

response[1].
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TBK1/IKKε Signaling Pathway Inhibition by MRT67307
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Inhibition of ULK1/ULK2 and Autophagy
MRT67307 is a potent inhibitor of ULK1 and ULK2, the mammalian homologs of the yeast Atg1

kinase. These kinases are essential for the initiation of autophagy, a cellular process for the

degradation and recycling of damaged organelles and long-lived proteins. ULK1/2 form a

complex with other proteins, including Atg13 and FIP200, and their kinase activity is crucial for

the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1/2,

MRT67307 blocks autophagy at its earliest stage.
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ULK1/2-Mediated Autophagy Initiation and its Inhibition by MRT67307
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Inhibition of Salt-Inducible Kinases (SIKs)
MRT67307 also inhibits members of the SIK family of kinases (SIK1, SIK2, and SIK3). SIKs are

involved in regulating the inflammatory response in macrophages. By inhibiting SIKs,

MRT67307 can promote an anti-inflammatory phenotype, characterized by increased

production of the anti-inflammatory cytokine IL-10 and decreased production of pro-

inflammatory cytokines like TNF-α and IL-6.

Quantitative Data: Inhibitory Activity
The inhibitory potency of MRT67307 has been quantified against a range of kinases. The half-

maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Kinase IC50 (nM) Reference(s)

TBK1 19 [2]

IKKε 160 [2]

ULK1 45 [2]

ULK2 38 [2]

SIK1 250

SIK2 67

SIK3 430

MARK1 27-52

MARK2 27-52

MARK3 27-52

MARK4 27-52

NUAK1 230

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
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This protocol is a generalized representation based on commonly cited methodologies for

assessing kinase inhibition.

Reagents and Materials:

Recombinant human kinase (e.g., TBK1, IKKε, ULK1)

Kinase-specific substrate (e.g., a peptide or protein)

Kinase buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 0.1% 2-mercaptoethanol, 10

mM magnesium acetate)

[γ-³²P]ATP

MRT67307 (in DMSO)

SDS-PAGE materials and autoradiography equipment

Procedure:

1. Prepare a reaction mixture containing the kinase and its substrate in kinase buffer.

2. Add varying concentrations of MRT67307 (or DMSO as a vehicle control) to the reaction

mixture.

3. Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

4. Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

5. Terminate the reaction by adding SDS loading buffer.

6. Separate the reaction products by SDS-PAGE.

7. Visualize the phosphorylated substrate by autoradiography.

8. Quantify the band intensity to determine the extent of inhibition at each MRT67307

concentration and calculate the IC50 value.
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Workflow for a Typical In Vitro Kinase Inhibition Assay

Cell-Based Autophagy Inhibition Assay
This protocol is a generalized representation for assessing the effect of MRT67307 on

autophagy in cultured cells.

Reagents and Materials:

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

Complete culture medium (e.g., DMEM with 10% FBS)

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

MRT67307 (in DMSO)

Lysis buffer

Antibodies for Western blotting (e.g., anti-LC3, anti-p62, anti-ATG13)

Western blotting reagents and equipment

Procedure:

1. Plate cells and grow to approximately 75% confluency.

2. Treat cells with MRT67307 (e.g., 10 µM) or DMSO for a specified pre-treatment time.

3. Induce autophagy by replacing the complete medium with EBSS (or maintain in complete

medium as a control) and continue the treatment with MRT67307 or DMSO for a defined

period (e.g., 1-2 hours).

4. Lyse the cells and collect the protein lysates.
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5. Perform Western blot analysis to assess the levels of autophagy markers, such as the

conversion of LC3-I to LC3-II and the degradation of p62. A blockage in autophagy will

result in a decrease in the LC3-II/LC3-I ratio and an accumulation of p62.

Conclusion
MRT67307 dihydrochloride is a valuable research tool with a well-defined history, from its

rational design as a specific TBK1/IKKε inhibitor to the subsequent discovery of its potent

effects on autophagy and SIK-mediated inflammation. Its polypharmacology allows for the

investigation of complex cellular processes and signaling crosstalk. The comprehensive

quantitative data and experimental protocols provided in this guide serve as a resource for

researchers utilizing MRT67307 in their studies. It is important to note that MRT67307 is a

preclinical compound and has not been evaluated in human clinical trials. Future research will

likely continue to uncover the full therapeutic potential of targeting the kinases inhibited by this

versatile small molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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